![molecular formula C16H16N2O4S B2799137 N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 919033-71-9](/img/structure/B2799137.png)
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as SPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. SPC is a synthetic compound that belongs to the class of chromene derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
This compound has been used in the inhibition studies on human carbonic anhydrases . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton, contributing to several important pathophysiological processes . The abnormal expression and/or activities of CA isoforms are linked with various diseases . Therefore, molecules that inhibit these enzymes can be good candidates to be used as pharmaceutical drugs .
Inhibition of Mycobacterial Carbonic Anhydrases
The compound has also been used in the inhibition studies on mycobacterial carbonic anhydrases . Mycobacterium tuberculosis, the bacteria that causes tuberculosis, has its own carbonic anhydrases. Inhibiting these enzymes can potentially be a strategy for treating tuberculosis .
Synthesis of Structurally Diverse Amides
A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions . This shows the compound’s potential in the synthesis of a wide range of amides .
Inhibition of Cytosolic Phospholipase A2 α (cPLA2 α)
The N,N-disubstituted 4-sulfamoylbenzoic acid derivative of the compound was found to be an inhibitor of cytosolic phospholipase A2 α (cPLA2 α) with micromolar activity . cPLA2 α is an enzyme that plays a crucial role in the production of lipid mediators of inflammation, and its inhibition can potentially be used in the treatment of inflammatory diseases .
Mechanism of Action
Target of Action
The compound N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE primarily targets Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a common target for anti-inflammatory drugs . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit significant in vitro anti-inflammatory efficacy, leading to effective inhibition of COX enzymes . It also inhibits the activity of Carbonic Anhydrases, which are involved in various physiological and pathological processes .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of prostaglandins and leukotrienes, compounds that mediate inflammatory responses . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The inhibition of Carbonic Anhydrases disrupts the balance of carbon dioxide and bicarbonate in the body, which can affect various physiological processes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation. It achieves this by inhibiting the activity of COX-2, thereby preventing the formation of prostaglandins that mediate inflammation . Additionally, by inhibiting Carbonic Anhydrases, it can potentially affect various physiological processes, although the specific molecular and cellular effects would depend on the particular Carbonic Anhydrase isoforms being inhibited .
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRWNRPTQTMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
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